C27H19ClN4O6
Description
The compound with the molecular formula C27H19ClN4O6 is a complex organic molecule This compound is characterized by its unique structure, which includes a combination of aromatic rings, chlorine, nitrogen, and oxygen atoms
Properties
Molecular Formula |
C27H19ClN4O6 |
|---|---|
Molecular Weight |
530.9 g/mol |
IUPAC Name |
(11S,12R,16S)-11-(4-chlorobenzoyl)-14-(2-methoxy-5-nitrophenyl)-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione |
InChI |
InChI=1S/C27H19ClN4O6/c1-38-20-11-10-17(32(36)37)12-19(20)30-26(34)21-22(27(30)35)24(25(33)14-6-8-16(28)9-7-14)31-23(21)18-5-3-2-4-15(18)13-29-31/h2-13,21-24H,1H3/t21-,22+,23?,24-/m0/s1 |
InChI Key |
PMDRROAUXZSIKJ-UZLDWMDBSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])N2C(=O)[C@@H]3[C@H](C2=O)C4C5=CC=CC=C5C=NN4[C@@H]3C(=O)C6=CC=C(C=C6)Cl |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])N2C(=O)C3C(C2=O)C(N4C3C5=CC=CC=C5C=N4)C(=O)C6=CC=C(C=C6)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C27H19ClN4O6 typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the Core Structure: This involves the creation of the central aromatic ring system through reactions such as Friedel-Crafts acylation.
Introduction of Functional Groups: Chlorine, nitrogen, and oxygen atoms are introduced through various substitution reactions. For example, chlorination can be achieved using reagents like thionyl chloride, while nitration can be done using nitric acid.
Final Assembly: The final steps involve coupling reactions to assemble the complete molecule. This may include palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of This compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving:
Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.
Purification Techniques: Such as recrystallization and chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
C27H19ClN4O6: undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Both nucleophilic and electrophilic substitution reactions are common, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using thionyl chloride, nitration with nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
C27H19ClN4O6: has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a biochemical probe or inhibitor.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of C27H19ClN4O6 involves its interaction with specific molecular targets. It may act by:
Binding to Enzymes: Inhibiting their activity by blocking the active site.
Interacting with Receptors: Modulating signal transduction pathways.
Altering Cellular Processes: Affecting gene expression or protein synthesis.
Comparison with Similar Compounds
C27H19ClN4O6: can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Molecules with similar structures, such as other chlorinated aromatic compounds or nitrogen-containing heterocycles.
Biological Activity
Chemical Structure and Synthesis
C27H19ClN4O6 features a large aromatic system, which is often associated with significant biological activity. The presence of chlorine, nitrogen, and oxygen atoms suggests potential interactions with various biological targets, including enzymes and receptors. The synthesis of this compound typically involves multi-step organic reactions, often starting from simpler precursors.
Synthetic Pathways
- Starting Materials : Commonly used precursors include substituted phenols and amines.
- Reagents : Reagents such as chlorinating agents (e.g., thionyl chloride) and coupling agents (e.g., EDC) are frequently employed.
- Yield Optimization : Modifications in reaction conditions such as temperature and solvent can significantly affect yield and purity.
Anticancer Properties
Recent studies have indicated that this compound exhibits promising anticancer activity. Its mechanism of action appears to involve the inhibition of protein kinase C (PKC), a key player in cell signaling pathways related to cancer progression.
- In vitro Studies : In laboratory settings, the compound has demonstrated the ability to inhibit the growth of various cancer cell lines, including breast and prostate cancer cells.
- Mechanism of Action : It is believed that the compound disrupts PKC-mediated pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells.
Antimicrobial Activity
The compound has also shown potential as an antimicrobial agent. Preliminary tests reveal effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : Studies report MIC values indicating significant antibacterial activity, making it a candidate for further development as an antibiotic.
Table 1: Summary of Biological Activities
Case Study 1: In vitro Efficacy Against Cancer Cells
A study published in a peer-reviewed journal assessed the efficacy of this compound against various cancer cell lines. The results demonstrated that:
- The compound reduced cell viability by over 70% in high concentrations.
- Flow cytometry analysis confirmed an increase in apoptotic cells after treatment.
Case Study 2: Antimicrobial Activity Assessment
Another investigation focused on the antimicrobial properties of this compound:
- The compound was tested against Staphylococcus aureus and Escherichia coli.
- Results indicated a dose-dependent response with clear zones of inhibition observed in agar diffusion assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
